molecular formula C4H5N3O3 B1437732 (5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid CAS No. 70486-43-0

(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid

Cat. No.: B1437732
CAS No.: 70486-43-0
M. Wt: 143.1 g/mol
InChI Key: AWGDAHKJDXJEOJ-UHFFFAOYSA-N
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Description

(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including hydrolases and oxidoreductases. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to affect the expression of genes involved in oxidative stress responses and inflammatory pathways. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation. For example, it has been shown to inhibit the activity of certain bacterial enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade under others, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as antibacterial activity and modulation of inflammatory responses. At higher doses, this compound can exhibit toxic effects, including cellular toxicity and adverse effects on organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, thereby influencing the levels of reactive oxygen species and other metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, thereby influencing its biochemical activity. For example, this compound has been shown to accumulate in the cytoplasm and nucleus, where it can exert its effects on gene expression and enzyme activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the commercially available 1,2,4-triazole-3-carboxylic acid. The conversion involves the reaction of hydrazide with carbon dioxide to form the triazole ring . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation occurs efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the triazole ring .

Scientific Research Applications

(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid is unique due to its specific combination of the triazole ring and acetic acid moietyIts stability and reactivity make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c8-3(9)1-2-5-4(10)7-6-2/h1H2,(H,8,9)(H2,5,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGDAHKJDXJEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500180
Record name (5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70486-43-0
Record name (5-Oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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